Propargyl-PEG1-t-butyl ester
Propargyl-PEG1-t-butyl ester
Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name:
Vulcanchem
CAS No.:
488150-84-1
VCID:
VC0540309
InChI:
InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
SMILES:
CC(C)(C)OC(=O)CCOCC#C
Molecular Formula:
C10H16O3
Molecular Weight:
184.23 g/mol
Propargyl-PEG1-t-butyl ester
CAS No.: 488150-84-1
Cat. No.: VC0540309
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media. |
|---|---|
| CAS No. | 488150-84-1 |
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | tert-butyl 3-prop-2-ynoxypropanoate |
| Standard InChI | InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 |
| Standard InChI Key | VDHVLESCKRSEAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCC#C |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCC#C |
| Appearance | Solid powder |
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